molecular formula C17H19ClN2O3 B3010493 1-(2-Chlorophenyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea CAS No. 1790198-70-7

1-(2-Chlorophenyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea

Cat. No. B3010493
CAS RN: 1790198-70-7
M. Wt: 334.8
InChI Key: FFGFHSUVWLEYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-(2-methoxy-2-(2-methoxyphenyl)ethyl)urea, also known as TAK-659, is a small molecule inhibitor that targets the protein Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the signaling pathways of B cells, which are responsible for producing antibodies to fight infections. TAK-659 has been found to have potential therapeutic applications in the treatment of various types of cancers, autoimmune diseases, and inflammatory disorders.

Scientific Research Applications

Chromatographic Analysis of Urea Derivatives in Soils

Research by Katz and Strusz (1968) on maloran, a urea derivative used as a herbicide, demonstrates the environmental fate of similar compounds. Their study highlights chromatographic procedures for determining urea derivatives and metabolites in soils, suggesting potential agricultural and environmental monitoring applications for the specific urea compound (S. Katz & R. Strusz, 1968).

Photodegradation and Hydrolysis Studies

Gatidou and Iatrou (2011) investigated the photodegradation and hydrolysis of substituted urea herbicides, offering insights into environmental persistence and degradation pathways. Such studies are critical for understanding how specific urea derivatives might behave under environmental conditions, affecting their use and regulation (G. Gatidou & E. Iatrou, 2011).

Corrosion Inhibition

Research by Bahrami and Hosseini (2012) on the inhibition effect of urea derivatives on mild steel corrosion provides a foundation for industrial applications, suggesting that similar compounds could serve as effective corrosion inhibitors in acidic environments (M. Bahrami & Seyed Mohammad Ali Hosseini, 2012).

Directed Lithiation Studies

Smith, El‐Hiti, and Alshammari (2013) focused on the directed lithiation of N'-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, providing a pathway to synthesize variously substituted products. This methodology could be applicable for functionalizing the urea derivative , offering routes to novel materials or pharmaceuticals (Keith Smith, G. El‐Hiti, & M. Alshammari, 2013).

Optical and Structural Properties

Kumar et al. (2011) explored the optical and structural properties of chalcone NLO single crystals, indicating the potential of urea derivatives in materials science, particularly in nonlinear optical applications. This research suggests areas where the specific urea compound might find use in the development of optical materials (P. C. R. Kumar et al., 2011).

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-methoxy-2-(2-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-22-15-10-6-3-7-12(15)16(23-2)11-19-17(21)20-14-9-5-4-8-13(14)18/h3-10,16H,11H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGFHSUVWLEYFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(CNC(=O)NC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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